3-Bromo-4-iodopyridin-2-amine
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Overview
Description
3-Bromo-4-iodopyridin-2-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodopyridin-2-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-aminopyridine, bromination at the 3-position followed by iodination at the 4-position can yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions. The use of catalysts, such as copper or palladium, can enhance the efficiency and selectivity of the halogenation process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boronic acid derivative under basic conditions.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
- Coupling reactions can produce biaryl compounds, which are valuable in pharmaceutical and material science applications .
Scientific Research Applications
3-Bromo-4-iodopyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodopyridin-2-amine depends on its specific application. In biochemical studies, it can interact with various molecular targets, such as enzymes or receptors, through halogen bonding and other interactions. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
5-Bromo-4-chloro-3-iodopyridin-2-amine: This compound has a similar structure but with a chlorine atom instead of an amino group.
2-Bromo-5-iodopyridin-3-amine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness: 3-Bromo-4-iodopyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and iodine atoms in the pyridine ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
3-bromo-4-iodopyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLAUGDEHSXMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240620-44-3 |
Source
|
Record name | 3-bromo-4-iodopyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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